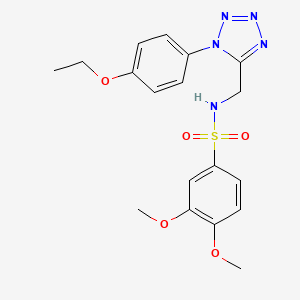
N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O5S and its molecular weight is 459.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide derivatives have been explored for their potential anticancer activities. For instance, certain sulfonamide derivatives, including those with morpholinophenyl moieties, have shown in vitro anticancer activity against breast and colon cancer cell lines. These compounds, synthesized from key intermediates such as 2-chloro-N-(4-sulfamoylphenyl)acetamides, have demonstrated potent cytotoxic effects, with some compounds being particularly effective against breast cancer cell lines, rivaling the efficacy of reference drugs like 5-fluorouracil (Ghorab et al., 2015). Additionally, novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cells. Among these, certain compounds have shown promising inhibitory effects on cancer cell proliferation, indicating the potential of such chemotypes in cancer therapy (Gaur et al., 2022).
Antifungal Activity
The morpholin-3-yl-acetamide derivatives have been identified as fungicidal agents, particularly effective against Candida species and demonstrating broad antifungal activity against various fungi, including molds and dermatophytes. These compounds have shown significant in vivo efficacy in reducing fungal load in animal models, highlighting their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Immunomodulation
N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide derivatives have been studied for their ability to modulate the immune response. Research has shown that certain synthetic compounds can enhance the induction of cytolytic T-lymphocyte responses to tumors and viral infections in experimental models. These findings suggest that such compounds may be effective in potentiating weak immune responses and restoring alloreactivity in immunocompromised conditions, making them potential candidates for immunotherapy applications (Wang et al., 1988).
Antibiotic Modulation
Research into the modulation of antibiotic activity against multidrug-resistant strains has included the investigation of 4-(phenylsulfonyl) morpholine compounds. These studies have explored the potential of such compounds to enhance the efficacy of existing antibiotics, particularly in combating resistant bacterial strains. The findings indicate that 4-(phenylsulfonyl) morpholine may have modulating effects that can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics like amikacin against resistant pathogens, offering a promising approach to overcoming antibiotic resistance (Oliveira et al., 2015).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S/c23-17-6-2-3-7-18(17)24-21(27)15-32(29,30)20-13-26(19-8-4-1-5-16(19)20)14-22(28)25-9-11-31-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCOQYNZVCKQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568062.png)
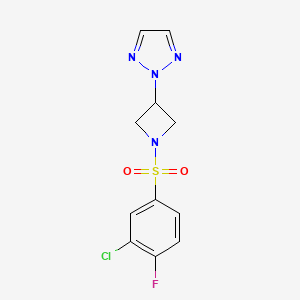

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2568068.png)
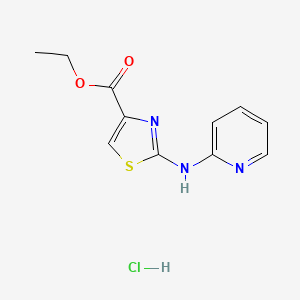
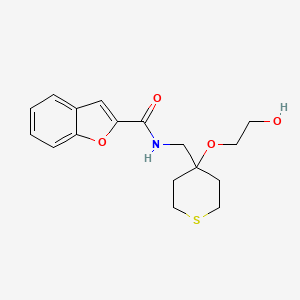
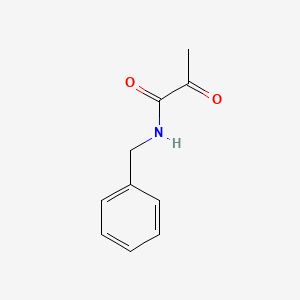
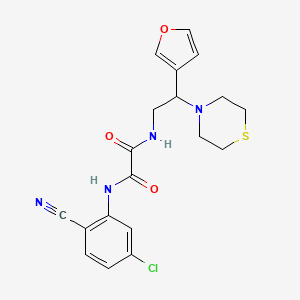
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)
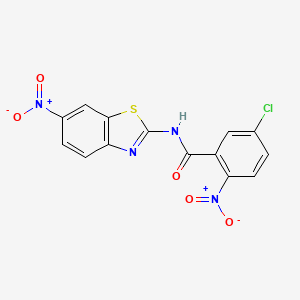
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
